molecular formula C10H16O2 B13056320 2-Acetyl-4-ethylcyclohexan-1-one

2-Acetyl-4-ethylcyclohexan-1-one

Cat. No.: B13056320
M. Wt: 168.23 g/mol
InChI Key: WQHDCKWJROBJLT-UHFFFAOYSA-N
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Description

2-Acetyl-4-ethylcyclohexan-1-one is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol It is a cyclohexanone derivative, characterized by the presence of an acetyl group at the second position and an ethyl group at the fourth position on the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-4-ethylcyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acetaldehyde, followed by hydrogenation and subsequent acetylation . The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the aldol condensation, and hydrogen gas in the presence of a palladium catalyst for the hydrogenation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation and recrystallization to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-4-ethylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Acetyl-4-ethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-ethylcyclohexan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. Additionally, its ability to undergo nucleophilic substitution reactions allows it to participate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Acetylcyclohexanone: Similar structure but lacks the ethyl group at the fourth position.

    4-Ethylcyclohexanone: Similar structure but lacks the acetyl group at the second position.

    Cyclohexanone: The parent compound without any substituents.

Uniqueness

2-Acetyl-4-ethylcyclohexan-1-one is unique due to the presence of both an acetyl and an ethyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-acetyl-4-ethylcyclohexan-1-one

InChI

InChI=1S/C10H16O2/c1-3-8-4-5-10(12)9(6-8)7(2)11/h8-9H,3-6H2,1-2H3

InChI Key

WQHDCKWJROBJLT-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(=O)C(C1)C(=O)C

Origin of Product

United States

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